molecular formula C7H5NO5 B3419721 3-(5-Nitro-2-furyl)acrylic acid CAS No. 15341-58-9

3-(5-Nitro-2-furyl)acrylic acid

Cat. No.: B3419721
CAS No.: 15341-58-9
M. Wt: 183.12 g/mol
InChI Key: LWOWNIPZHGWKNR-DUXPYHPUSA-N
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Description

3-(5-Nitro-2-furyl)acrylic acid is an organic compound with the molecular formula C7H5NO5. It is characterized by the presence of a nitro group attached to a furan ring, which is further connected to an acrylic acid moiety. This compound is known for its antimicrobial properties and has been studied for its effects on various microorganisms .

Biochemical Analysis

Biochemical Properties

3-(5-Nitro-2-furyl)acrylic acid plays a significant role in biochemical reactions, particularly due to its antimicrobial activity. It interacts with various enzymes and proteins, inhibiting their function. For instance, it has been shown to block bioenergetic processes, specifically glycolysis, in microorganisms . This inhibition is primarily due to the compound’s ability to interfere with key enzymes involved in the glycolytic pathway, thereby disrupting the energy production in cells.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as yeasts like Saccharomyces cerevisiae and Candida albicans . The compound’s impact on cell function includes the inhibition of cell signaling pathways and alterations in gene expression. By blocking glycolysis, this compound disrupts cellular metabolism, leading to reduced energy production and growth inhibition.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes, inhibiting their activity and preventing the normal progression of biochemical pathways. The compound’s nitro group is particularly reactive, allowing it to form covalent bonds with enzyme active sites, leading to enzyme inhibition . Additionally, this compound can induce changes in gene expression, further affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its antimicrobial activity can decrease with prolonged exposure to light and elevated temperatures . Long-term studies have shown that this compound can cause hereditary bleaching in microorganisms like Euglena gracilis, indicating potential genetic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial activity without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and growth inhibition . Studies have shown that the compound’s inhibitory effects on glycolysis are dose-dependent, with higher concentrations leading to more pronounced inhibition.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to energy production and glycolysis. It interacts with enzymes such as aldose reductase, inhibiting their activity and disrupting normal metabolic processes . The compound’s presence can lead to changes in metabolic flux and metabolite levels, further affecting cellular function and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, including its solubility and reactivity, which affect its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with enzymes and other biomolecules, thereby affecting its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(5-Nitro-2-furyl)acrylic acid can be synthesized through the reaction of 5-nitro-2-furaldehyde with malonic acid in the presence of a base such as piperidinium acetate. This reaction typically occurs under solvent-free conditions and yields the desired acrylic acid derivative . The reaction can be represented as follows:

5-nitro-2-furaldehyde+malonic acidbase3-(5-nitro-2-furyl)acrylic acid\text{5-nitro-2-furaldehyde} + \text{malonic acid} \xrightarrow{\text{base}} \text{this compound} 5-nitro-2-furaldehyde+malonic acidbase​3-(5-nitro-2-furyl)acrylic acid

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods often employ continuous flow reactors and advanced catalytic systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(5-Nitro-2-furyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Electrophilic reagents such as halogens or nitrating agents are used under controlled conditions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitrofuran-2-acrylic acid
  • 3-(5-Nitro-2-furyl)-2-propenoic acid
  • β-(5-Nitro-2-furyl)acrylic acid

Uniqueness

3-(5-Nitro-2-furyl)acrylic acid is unique due to its specific structural configuration, which imparts distinct antimicrobial properties. Compared to other nitrofuran derivatives, it exhibits a broader spectrum of activity and higher potency against various microorganisms .

Properties

IUPAC Name

(E)-3-(5-nitrofuran-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5/c9-7(10)4-2-5-1-3-6(13-5)8(11)12/h1-4H,(H,9,10)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOWNIPZHGWKNR-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38665-24-6 (hydrochloride salt)
Record name Nitrofurylacrylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006281238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10879047
Record name 1-(5-NO2-2-furyl)-2-(COOH)ethylene
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Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6281-23-8, 15341-58-9
Record name Nitrofurylacrylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006281238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nitrofurylacrylic acid, (E)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015341589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6281-23-8
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6460
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(5-NO2-2-furyl)-2-(COOH)ethylene
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Record name 3-(5-nitro-2-furyl)acrylic acid
Source European Chemicals Agency (ECHA)
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Record name 5-NITROFURYLACRYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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